molecular formula C9H18O2 B081895 2,2-Dimethylheptanoic acid CAS No. 14250-73-8

2,2-Dimethylheptanoic acid

Cat. No. B081895
CAS RN: 14250-73-8
M. Wt: 158.24 g/mol
InChI Key: QRMMMWOSHHVOCJ-UHFFFAOYSA-N
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Description

2,2-Dimethylheptanoic acid is a chemical compound with the molecular formula C9H18O2 . It is used in various chemical reactions and has several applications in the field of organic synthesis .


Synthesis Analysis

A method for synthesizing 7-bromo-2,2-dimethylheptanoic acid ethyl ester, which is related to 2,2-Dimethylheptanoic acid, has been disclosed . This method involves introducing ethyl isobutyrate and an organic base reagent into a continuous flow reactor .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylheptanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is QRMMMWOSHHVOCJ-UHFFFAOYSA-N .

Scientific Research Applications

  • Metabolic Studies

    2,4-Dimethylheptanoic acid, a structurally similar compound to 2,2-Dimethylheptanoic acid, was studied for its metabolic effects in rats. It was found to be oxidized more slowly than propionate and is not as effective as a precursor of long-chain fatty acids, but it is an effective precursor for liver glycogen, suggesting a possible metabolic pathway through propionate without forming ketone bodies (Miller & Tannenbaum, 1968).

  • Chemical Synthesis

    The synthesis and characterization of 2,2-Dimethylolheptanoic acid, derived from 2,2-dimethylolheptaldehyde, have been achieved. This could have implications for chemical manufacturing and industrial applications (Yun, 2011).

  • Study of Branched-Chain Fatty Acids

    Research on the metabolism of branched-chain fatty acids like 2,5-Dimethylheptanoic acid in guinea-pig kidney slices has shown that these compounds undergo a unique degradation process involving alternations between α- and β-oxidations (Stokke, 1969).

  • Medical Research

    The synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a fragment of epothilone A, was accomplished. Epothilone A is a potential anticancer agent, indicating the role of related compounds in drug development (Shioji et al., 2001).

  • Pharmacological Potential

    The preparation of 2-Dimethylaminoethyl esters of various acids, including heptanoic acid, for pharmacological testing suggests potential applications in drug development and neuroscience (Protiva et al., 1990).

  • Hydrogen Bonding Research

    Studies on 2,2-dimethylbutynoic acid have contributed to the understanding of intermolecular hydrogen bonding, a fundamental aspect of molecular recognition and chemistry (Wash et al., 1997).

Safety And Hazards

The safety data sheet for a related compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also labeled as a combustible liquid .

properties

IUPAC Name

2,2-dimethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-6-7-9(2,3)8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMMWOSHHVOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430943
Record name 2,2-dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylheptanoic acid

CAS RN

14250-73-8
Record name 2,2-dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
H Jasim, AO Hussein, IH Hameed… - Journal of …, 2015 - academicjournals.org
In this study, the alkaloid compounds of Solanum nigrum have been evaluated. The chemical compositions of the leaf methanol extract of S. nigrum were investigated using gas …
Number of citations: 178 academicjournals.org
TW Ross - 1987 - search.proquest.com
The purpose of this study was to investigate the rearrangement of 3-methyl-3-heptanol to 2, 2-dimethylheptanoic acid in the Koch-Haaf reaction, and the sulfuric acid-catalyzed …
Number of citations: 0 search.proquest.com
T Kawahara, N Kagaya, Y Masuda, T Doi… - Organic …, 2015 - ACS Publications
JBIR-141 (1) and JBIR-142 (2) were discovered as potent Foxo3a inhibitors that consist of three quite unique substructures, a 1-((dimethylamino)ethyl)-5-methyl-4,5-dihydrooxazole-4-…
Number of citations: 10 pubs.acs.org
AR Pitochelli, FM Hawthorne - Journal of the American Chemical …, 1960 - ACS Publications
Trialkylacetic acids have been found to isomerize in concentrated sulfuric acid under conditions which do not result in significant decarbonylation. The same mixture consisting chiefly of …
Number of citations: 268 pubs.acs.org
Y Souma, H Sano, J Iyoda - The Journal of Organic Chemistry, 1973 - ACS Publications
The new carbonylation reaction was proposed using Cu (I) carbonyl catalyst in concentrated H2S04. In con-centrated H2S04 containing Cu (I) compound, olefins react with carbon …
Number of citations: 99 pubs.acs.org
SD Pirozhkov, AS Stepanyan, TN Myshenkova… - Bulletin of the Academy …, 1982 - Springer
Conclusions 1. The addition of Ag 2 O, Cu 2 O, Fe, and Rh at 0.02 mole% to the acid catalysts H 2 SO 4 , (BF 3 ·H 2 O)·(BF 3 ·H 3 PO 4 ), and a 3∶1 mixture of BF 3 ·2CH 2 ClCOOH+BF …
Number of citations: 5 link.springer.com
K Yasoshima, M Yoshida, T Doi - Bulletin of the Chemical Society of …, 2022 - journal.csj.jp
The synthesis of (3R,4S)-γ-amino-β-hydroxy-α,α-dimethylheptanoate possessing a scarce N-nitrosohydroxylamine moiety at the ω-position has been demonstrated. Reduction of γ-…
Number of citations: 2 www.journal.csj.jp
هدى جاسم محمد التميمي - 2016‎ - repository.uobabylon.edu.iq
In this study, the alkaloid compounds of Solanum nigrum have been evaluated. The chemical compositions of the leaf methanol extract of Solanum nigrum were investigated using Gas …
Number of citations: 0 repository.uobabylon.edu.iq
A Lundeen - Journal of the American Chemical Society, 1960 - ACS Publications
Trialkylacetic acids have been found to isomerize in concentrated sulfuric acid under conditions which do not result in significant decarbonylation. The same mixture consisting chiefly of …
Number of citations: 14 pubs.acs.org
Y Souma, H Kawasaki - Catalysis today, 1997 - Elsevier
Copper(I) and silver carbonyl catalysts were prepared in strong acids such as sulfuric acid, hydrogen fluoride, boron trifluoride-hydrate and fluoro sulfuric acid. Carboxylation of olefins, …
Number of citations: 30 www.sciencedirect.com

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